LWY713

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

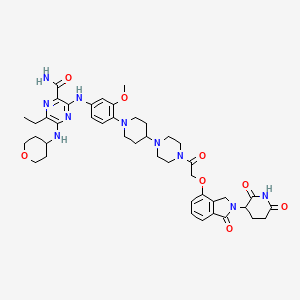

Molecular Formula |

C43H54N10O8 |

|---|---|

Molecular Weight |

839.0 g/mol |

IUPAC Name |

3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide |

InChI |

InChI=1S/C43H54N10O8/c1-3-31-40(45-26-13-21-60-22-14-26)49-41(38(47-31)39(44)56)46-27-7-8-32(35(23-27)59-2)51-15-11-28(12-16-51)50-17-19-52(20-18-50)37(55)25-61-34-6-4-5-29-30(34)24-53(43(29)58)33-9-10-36(54)48-42(33)57/h4-8,23,26,28,33H,3,9-22,24-25H2,1-2H3,(H2,44,56)(H2,45,46,49)(H,48,54,57) |

InChI Key |

RVOJNJLWNBVPOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C(=O)COC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)NC8CCOCC8 |

Origin of Product |

United States |

Foundational & Exploratory

LWY713 Mechanism of Action in AML Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for LWY713, a potent and selective Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, in acute myeloid leukemia (AML) cells. This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the characterization of this compound.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the targeted degradation of the FLT3 receptor tyrosine kinase, a protein frequently mutated and constitutively activated in AML, driving cancer cell proliferation and survival. As a PROTAC, this compound functions by hijacking the cell's own ubiquitin-proteasome system to eliminate the FLT3 protein.

The mechanism unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: this compound simultaneously binds to the neosubstrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex, and the FLT3 protein. This brings the E3 ligase into close proximity with FLT3, forming a ternary complex.

-

Ubiquitination of FLT3: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FLT3 protein. This results in the formation of a polyubiquitin chain on FLT3.

-

Proteasomal Degradation: The polyubiquitinated FLT3 is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged FLT3 into small peptides, effectively eliminating it from the cell.

-

Downstream Signaling Inhibition: The degradation of FLT3 leads to the shutdown of its downstream oncogenic signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MAPK (ERK) pathways.

-

Cellular Effects: The inhibition of these critical survival and proliferation pathways ultimately results in G0/G1 phase cell cycle arrest and the induction of apoptosis in FLT3-mutated AML cells.

Data Presentation

The efficacy of this compound has been quantified in AML cell lines, with key metrics summarized below.

| Cell Line | FLT3 Mutation Status | Parameter | Value | Reference |

| MV4-11 | FLT3-ITD | DC50 | 0.64 nM | --INVALID-LINK-- |

| MV4-11 | FLT3-ITD | Dmax | 94.8% | --INVALID-LINK-- |

-

DC50: The concentration of the degrader required to induce 50% of the maximal degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed AML cells (e.g., MV4-11) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the logarithm of the drug concentration versus the normalized luminescent signal.

Western Blot for FLT3 Degradation

This technique is used to detect and quantify the levels of FLT3 protein in cell lysates following treatment with this compound.

-

Cell Culture and Treatment: Plate AML cells (e.g., MV4-11) in 6-well plates. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model in AML

This protocol is used to evaluate the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., 6 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Pharmacodynamic Studies (Optional): At the end of the study, tumors can be excised for further analysis, such as western blotting to confirm FLT3 degradation in vivo.

Mandatory Visualization

Signaling Pathway of this compound in AML Cells

Caption: this compound-mediated degradation of FLT3 and downstream signaling inhibition.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

LWY713: A Technical Guide to a Novel FLT3 PROTAC Degrader for Acute Myeloid Leukemia

Abstract

LWY713 is a novel, potent, and selective proteolysis targeting chimera (PROTAC) designed to degrade the Fms-like tyrosine kinase 3 (FLT3) receptor. This document provides a detailed technical overview of this compound, including its mechanism of action, preclinical data in acute myeloid leukemia (AML) models, and representative experimental protocols for its evaluation. This compound represents a promising therapeutic strategy for AML, particularly for patients harboring FLT3 internal tandem duplication (ITD) mutations, by inducing the targeted degradation of the oncogenic FLT3 protein.

Introduction to this compound

This compound is a heterobifunctional small molecule that falls under the class of PROTACs. It is engineered to specifically induce the degradation of the FLT3 receptor, a validated therapeutic target in AML.[1] Mutations in the FLT3 gene are prevalent in AML and are associated with a poor prognosis. This compound offers an alternative therapeutic modality to traditional kinase inhibitors by eliminating the target protein rather than just blocking its activity.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is composed of three key moieties: a ligand that binds to the FLT3 receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two elements.

The proposed mechanism of action is as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the FLT3 receptor and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by this compound allows the E3 ligase to tag the FLT3 receptor with a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated FLT3 receptor is recognized and subsequently degraded by the 26S proteasome.

-

Catalytic Cycle: this compound is then released and can induce the degradation of another FLT3 molecule, acting in a catalytic manner.

This targeted degradation of FLT3 leads to the inhibition of its downstream signaling pathways, ultimately resulting in anti-leukemic effects.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective degradation of FLT3 in AML cell lines with FLT3-ITD mutations.[1]

| Parameter | Cell Line | Value |

| DC50 | MV4-11 | 0.64 nM |

| Dmax | MV4-11 | 94.8% |

| Table 1: In vitro degradation performance of this compound in the FLT3-ITD positive MV4-11 AML cell line.[1] |

Mechanistic studies have confirmed that the degradation of FLT3 by this compound is dependent on both Cereblon and the proteasome.[1]

Cellular Effects

The degradation of FLT3 by this compound translates into significant anti-proliferative and pro-apoptotic effects in FLT3-ITD positive AML cells.

-

Inhibition of Downstream Signaling: this compound potently inhibits the phosphorylation of key downstream signaling proteins, including STAT5 and ERK.

-

Cell Cycle Arrest: Treatment with this compound leads to a G0/G1 phase arrest in MV4-11 cells.[1]

-

Induction of Apoptosis: this compound effectively induces apoptosis in AML cells harboring the FLT3-ITD mutation.[1]

In Vivo Efficacy

This compound has shown potent anti-tumor activity in a preclinical in vivo model of AML. In a xenograft model using MV4-11 cells, this compound demonstrated significant tumor growth inhibition.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

References

The Discovery and Preclinical Development of LWY713: A Potent and Selective FLT3 PROTAC Degrader for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fms-like tyrosine kinase 3 (FLT3) is a clinically validated therapeutic target in Acute Myeloid Leukemia (AML), a hematological malignancy with a poor prognosis. While several FLT3 kinase inhibitors have been developed, their clinical efficacy is often limited by incomplete target inhibition and the emergence of drug resistance. LWY713 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to overcome these limitations by inducing the targeted degradation of the FLT3 protein. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental methodologies, and the underlying scientific rationale.

Introduction: The Rationale for a FLT3 Degrader

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in AML and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT.[3][4]

While small molecule FLT3 inhibitors have shown clinical benefit, their efficacy can be transient due to factors such as off-target effects and the development of resistance mutations.[1][5] A therapeutic strategy that leads to the complete and sustained elimination of the FLT3 protein offers a promising approach to achieve deeper and more durable responses. Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][5] this compound was developed as a PROTAC to specifically target and degrade the FLT3 protein, thereby offering a novel therapeutic modality for FLT3-mutant AML.

The Discovery of this compound: A Targeted Approach

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the FLT3 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties. The design of this compound involved a rational approach to optimize the binding affinities for both the target protein and the E3 ligase, as well as the linker length and composition to facilitate the formation of a productive ternary complex (FLT3-LWY713-CRBN). This ternary complex formation is a critical step for the subsequent ubiquitination and proteasomal degradation of FLT3.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity. This data is summarized in the tables below for easy comparison.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Cell Line | Value | Reference |

| DC50 (FLT3 Degradation) | MV4-11 (FLT3-ITD) | 0.64 nM | |

| Dmax (Maximum Degradation) | MV4-11 (FLT3-ITD) | 94.8% | |

| IC50 (Cell Proliferation) | MV4-11 (FLT3-ITD) | Not explicitly stated, but potent inhibition reported |

-

DC50 : The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of target protein degradation achieved.

-

IC50 : The concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound exerts its anti-leukemic effects through a distinct mechanism of action compared to traditional kinase inhibitors.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades that are crucial for cell survival and proliferation.

Caption: this compound-mediated degradation of FLT3 and inhibition of downstream signaling.

Mechanistic studies have demonstrated that this compound selectively induces the degradation of FLT3 in a manner that is dependent on both Cereblon and the proteasome. By degrading FLT3, this compound effectively shuts down the downstream signaling pathways, leading to the suppression of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in FLT3-ITD positive AML cells.

Experimental Protocols

The following are representative protocols for the key experiments conducted during the preclinical evaluation of this compound.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for FLT3 Degradation

This technique is used to detect and quantify the levels of specific proteins in a sample.

Protocol:

-

Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize the results.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Fixation: Treat MV4-11 cells with this compound for 24-48 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat MV4-11 cells with this compound for a specified time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

In Vivo Antitumor Activity in a Xenograft Model

This experiment evaluates the efficacy of this compound in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously inject MV4-11 cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting to confirm FLT3 degradation in vivo.

Visualizing the Development and Workflow

Experimental Workflow for Preclinical Evaluation

Caption: A streamlined workflow for the preclinical assessment of this compound.

Logical Relationship in the Development of this compound

Caption: The logical progression from clinical need to the development of this compound.

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development. There are no registered clinical trials for this compound on publicly available databases such as ClinicalTrials.gov. The potent in vivo antitumor activity observed in xenograft models provides a strong rationale for advancing this compound towards investigational new drug (IND)-enabling studies and subsequent clinical evaluation in patients with FLT3-mutant AML.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of FLT3-mutant AML. Its novel mechanism of action, which involves the targeted degradation of the FLT3 oncoprotein, has the potential to overcome the limitations of existing FLT3 inhibitors. The preclinical data demonstrate its high potency and selectivity, leading to significant antitumor activity in cellular and animal models of AML. Future work will focus on completing the necessary preclinical safety and toxicology studies to support the initiation of clinical trials, which will be crucial in determining the therapeutic potential of this compound in patients.

References

LWY713: A Technical Guide to a Novel FLT3-Targeted Protein Degrader for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LWY713 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3), a clinically validated therapeutic target in Acute Myeloid Leukemia (AML). By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic modality to overcome the limitations of traditional kinase inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and its therapeutic potential in AML.

Introduction: The Role of FLT3 in AML and the Rationale for Targeted Degradation

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis.

While small molecule FLT3 inhibitors have demonstrated clinical efficacy, their therapeutic benefit can be limited by the development of resistance, often through secondary mutations in the FLT3 kinase domain. Targeted protein degradation using PROTACs represents a promising strategy to overcome these challenges. Unlike inhibitors that merely block the enzymatic activity of the target protein, PROTACs induce its complete elimination, thereby preventing both the catalytic and scaffolding functions of the protein and potentially mitigating resistance mechanisms.

This compound: A Heterobifunctional Degrader of FLT3

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and the E3 ubiquitin ligase cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of FLT3 and its subsequent degradation by the proteasome.

Molecular Composition:

-

FLT3 Ligand (Warhead): Gilteritinib, a potent and selective FLT3 inhibitor.

-

E3 Ligase Ligand: A derivative of Lenalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase.

-

Linker: A chemical linker that connects the FLT3 and E3 ligase ligands, optimized for the formation of a stable and productive ternary complex.

Mechanism of Action

The mechanism of action of this compound involves a catalytic cycle where a single molecule of this compound can induce the degradation of multiple FLT3 protein molecules.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent and selective activity against FLT3-mutant AML cells.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in MV4-11 (FLT3-ITD) Cells

| Parameter | Value | Cell Line | Assay |

| DC50 | 0.64 nM | MV4-11 | Western Blot |

| Dmax | 94.8% | MV4-11 | Western Blot |

| IC50 | 1.5 nM | MV4-11 | Cell Viability (CCK-8) |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Administration Route | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | AUC∞ (h·ng/mL) | Bioavailability (F%) |

| Intravenous (IV) | 2 | 1.60 | 1181.48 | 616.90 | - |

| Intraperitoneal (IP) | 10 | 4.44 | 151.42 | 1612.11 | 51.46 |

| Oral (PO) | 10 | - | 11.21 | - | 0.72 |

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of this compound.

Western Blot for FLT3 Degradation

This protocol describes the assessment of FLT3 protein levels in AML cells following treatment with this compound.

Caption: Western Blot Experimental Workflow.

Materials:

-

MV4-11 cells (or other FLT3-expressing AML cell lines)

-

RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

-

This compound stock solution in DMSO

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: Rabbit anti-FLT3 (e.g., Cell Signaling Technology, #3462), Mouse anti-GAPDH (e.g., Santa Cruz Biotechnology, #sc-47724)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 0.5-1.0 x 106 cells/mL in 6-well plates.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Protein Extraction:

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against FLT3 (e.g., 1:1000 dilution) and GAPDH (e.g., 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an ECL detection system. Densitometry analysis can be performed to quantify the protein levels relative to the loading control.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding and Treatment:

-

Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Add serial dilutions of this compound to the wells and incubate for 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (propidium iodide staining).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat MV4-11 cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

-

Staining:

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Kinase Selectivity Profile

The selectivity of a targeted drug is crucial for minimizing off-target effects. The warhead of this compound, gilteritinib, has been extensively profiled against a large panel of kinases. Gilteritinib is a potent inhibitor of FLT3 and AXL, and also shows activity against other kinases such as ALK, LTK, and ROS1 at higher concentrations. While a comprehensive kinome scan of this compound itself is not publicly available, the selectivity profile of gilteritinib provides a strong indication of the likely on- and off-targets of this compound. It is noteworthy that this compound has been reported to have no off-target effects on AXL, ALK, or LTK at concentrations effective for FLT3 degradation, suggesting that the PROTAC modality may enhance selectivity compared to the parent inhibitor.

In Vivo Antitumor Activity

This compound has demonstrated significant in vivo antitumor activity in a mouse xenograft model using MV4-11 cells. Intraperitoneal administration of this compound led to a dose-dependent inhibition of tumor growth, with a good safety profile as indicated by stable body weights of the treated animals. These preclinical in vivo data provide strong support for the further development of this compound as a therapeutic agent for FLT3-mutant AML.

Conclusion and Future Directions

This compound is a promising, potent, and selective FLT3-targeted protein degrader with demonstrated preclinical activity in AML models. Its ability to induce the complete degradation of FLT3 offers a distinct advantage over traditional inhibitors and holds the potential to overcome drug resistance. The data presented in this technical guide provide a comprehensive overview of the core characteristics of this compound and a foundation for its further investigation and development.

Future studies should focus on a comprehensive in vivo characterization of this compound, including detailed pharmacokinetic and pharmacodynamic studies in various preclinical models, and an assessment of its efficacy against a broader panel of AML patient-derived xenografts, including those with resistance to current FLT3 inhibitors. Furthermore, a dedicated kinome-wide selectivity profiling of this compound will be crucial to fully understand its off-target effects and therapeutic window. The continued development of this compound and other FLT3-targeted degraders represents a highly promising therapeutic strategy for patients with FLT3-mutant AML.

The Pharmacology of LWY713: A PROTAC-Mediated Approach to FLT3 Degradation in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LWY713 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3). As a heterobifunctional molecule, this compound engages both the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FLT3. This mechanism offers a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. Preclinical studies have demonstrated that this compound potently degrades FLT3, inhibits downstream signaling pathways, suppresses cell proliferation, and induces apoptosis in FLT3-ITD positive AML cells, alongside demonstrating significant in vivo antitumor activity. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative cellular activity, and the experimental protocols utilized in its preclinical evaluation.

Introduction to this compound and its Therapeutic Rationale

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase.[1] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells. While several FLT3 kinase inhibitors have been developed, their clinical efficacy can be limited by incomplete target inhibition and the emergence of resistance.[2]

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[3] this compound is a PROTAC that combines a warhead derived from the FLT3 inhibitor gilteritinib with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] This dual-binding capability allows this compound to act as a molecular bridge, bringing FLT3 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent destruction by the proteasome.[2] This event-driven, catalytic mechanism has the potential to be more effective and durable than traditional occupancy-driven inhibition.

Mechanism of Action

The mechanism of this compound is a multi-step process culminating in the targeted degradation of the FLT3 protein.

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the FLT3 kinase domain and the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This results in the formation of a transient ternary complex (FLT3-LWY713-CRBN).[4][5]

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FLT3 protein.[5]

-

Proteasomal Degradation: The polyubiquitinated FLT3 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[5] The proteasome unfolds and proteolytically degrades FLT3 into small peptides, effectively eliminating it from the cell. This compound is then released and can engage another FLT3 and CRBN molecule, acting catalytically.[2]

This cereblon- and proteasome-dependent degradation has been confirmed through mechanistic studies.[2]

Signaling Pathways Modulated by this compound

Constitutively active FLT3-ITD drives leukemogenesis through the activation of several downstream signaling pathways that promote cell survival and proliferation. This compound-mediated degradation of FLT3 leads to the potent inhibition of these oncogenic signals. The key affected pathways include:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[6][7][8] Its phosphorylation and activation lead to the transcription of genes involved in cell proliferation and survival. This compound-induced degradation of FLT3 results in the downregulation of phospho-STAT5.[1]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinase (ERK), is another key signaling cascade activated by FLT3-ITD that promotes cell growth.[6][9] this compound treatment leads to reduced phosphorylation of ERK.[1]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism, and is also activated by FLT3-ITD.[10][11]

By degrading the upstream kinase, this compound effectively shuts down these multiple pro-survival signaling networks.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

LWY713 for FLT3-ITD Mutant Acute Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (FLT3-ITD) being the most common. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.

LWY713 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically target and degrade the FLT3 protein, offering a promising therapeutic strategy for FLT3-ITD mutant AML. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system to eliminate the disease-driving FLT3 protein, rather than just inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, specifically cereblon (CRBN). This binding event brings FLT3 into close proximity with the E3 ligase, leading to the ubiquitination of FLT3. The polyubiquitinated FLT3 is then recognized and degraded by the proteasome. The targeted degradation of FLT3 by this compound leads to the inhibition of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

Caption: Mechanism of this compound-induced FLT3-ITD degradation and downstream signaling inhibition.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: General experimental workflow for the preclinical evaluation of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Cell Line | Value | Reference |

| DC50 (50% Degradation Concentration) | MV4-11 | 0.64 nM | [1] |

| Dmax (Maximum Degradation) | MV4-11 | 94.8% | [1] |

Table 2: In Vivo Anti-Tumor Efficacy

| Animal Model | Treatment | Outcome | Reference |

| MV4-11 Xenograft | This compound | Potent in vivo antitumor activity | [1] |

Note: Specific details regarding the in vivo dosing regimen and quantitative tumor growth inhibition data are not publicly available and would be found in the full research publication.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of this compound, based on standard methodologies for AML research.

MV4-11 Cell Culture

-

Cell Line: MV4-11 (ATCC® CRL-9591™), a human B-myelomonocytic leukemia cell line homozygous for the FLT3-ITD mutation.[2]

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]

-

Culture Conditions: Cells are cultured in suspension at 37°C in a humidified atmosphere with 5% CO2.[2][4]

-

Subculturing: Maintain cell density between 1 x 105 and 1 x 106 viable cells/mL. Dilute the cell suspension with fresh medium every 2-3 days to a starting density of approximately 2 x 105 cells/mL.[2][3][5]

Western Blot Analysis for FLT3 Degradation and Signaling

-

Cell Treatment: Seed MV4-11 cells at a density of 0.5 - 1 x 106 cells/mL. Treat cells with varying concentrations of this compound for specified time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).[6]

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2][6]

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.[2][6]

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.[2][6]

-

Immunoblotting:

-

Detection: Use an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[6]

Cell Viability Assay

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.[2]

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Assay Procedure (Example using CellTiter-Glo®):

-

Equilibrate the plate and reagents to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat MV4-11 cells with this compound at desired concentrations and time points.

-

Staining Procedure:

-

Harvest 1-5 x 105 cells by centrifugation.

-

Wash cells with cold 1X PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.[8]

-

Incubate for 15-20 minutes at room temperature in the dark.[9]

-

Add additional 1X Binding Buffer before analysis.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V negative / PI negative: Live cells

-

Annexin V positive / PI negative: Early apoptotic cells

-

Annexin V positive / PI positive: Late apoptotic/necrotic cells[8]

-

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.[10]

-

Cell Implantation: Subcutaneously inject 1 x 107 MV4-11 cells, often mixed with Matrigel, into the flank of each mouse.[10]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.[10][11]

-

Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into treatment and vehicle control groups. Administer this compound according to the desired dosing schedule and route.[10]

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Overall survival can be a secondary endpoint. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm FLT3 degradation).[10]

Conclusion

This compound represents a promising new therapeutic agent for the treatment of FLT3-ITD mutant AML. Its mechanism as a targeted protein degrader offers the potential for a more profound and sustained inhibition of FLT3 signaling compared to traditional small molecule inhibitors. The preclinical data demonstrate its potent in vitro and in vivo activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation FLT3-targeted therapies. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. Discovery of this compound as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. elabscience.com [elabscience.com]

- 4. MV4-11 Cells [cytion.com]

- 5. ebiohippo.com [ebiohippo.com]

- 6. benchchem.com [benchchem.com]

- 7. haematologica.org [haematologica.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. benchchem.com [benchchem.com]

LWY713: A Preclinical Technical Guide to a Novel FLT3 PROTAC Degrader in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with LWY713, a potent and selective Fms-like tyrosine kinase 3 (FLT3) proteolysis targeting chimera (PROTAC) degrader. This compound has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia (AML), a cancer type where FLT3 mutations are a common driver of the disease and are associated with a poor prognosis. This document outlines the core mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development in oncology.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of the FLT3 protein. It functions by simultaneously binding to the FLT3 kinase and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This targeted protein degradation offers a novel therapeutic approach compared to traditional kinase inhibitors, which only block the protein's function. By eliminating the entire protein, this compound can potentially overcome resistance mechanisms associated with kinase inhibitors and achieve a more sustained suppression of oncogenic signaling.

Mechanistic studies have confirmed that the degradation of FLT3 by this compound is dependent on both Cereblon and the proteasome.[1][2] In AML cells with FLT3 internal tandem duplication (ITD) mutations, this compound potently inhibits FLT3 signaling pathways, leading to a cascade of downstream effects that inhibit cancer progression.[1]

References

LWY713: A Potent PROTAC Degrader Targeting FLT3 Signaling in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of LWY713, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Fms-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis due to constitutive activation of downstream signaling pathways that drive cancer cell proliferation and survival.[1][2][3] this compound represents a promising therapeutic strategy by not just inhibiting, but completely removing the FLT3 protein, offering a potential advantage over traditional kinase inhibitors.

Core Mechanism of Action: FLT3 Degradation

This compound is a heterobifunctional molecule that operates by hijacking the cell's natural protein disposal system. It simultaneously binds to the FLT3 protein and an E3 ubiquitin ligase, specifically cereblon (CRBN).[4] This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This event effectively eliminates the kinase, shutting down all downstream signaling.[4]

Quantitative Data Summary

This compound demonstrates high potency and efficacy in degrading FLT3 and inhibiting the growth of FLT3-ITD positive AML cells. The key quantitative metrics are summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Cell Line | Value | Citation |

|---|---|---|---|

| DC₅₀ (Degradation) | MV4-11 (FLT3-ITD) | 0.64 nM | [4] |

| Dₘₐₓ (Max Degradation) | MV4-11 (FLT3-ITD) | 94.8% |[4] |

-

DC₅₀: The concentration of this compound required to degrade 50% of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achieved.

Table 2: Cellular Effects of this compound

| Effect | Cell Line | Observation | Citation |

|---|---|---|---|

| Cell Proliferation | MV4-11 | Potent suppression | [4] |

| Cell Cycle | MV4-11 | G0/G1-phase arrest | [4] |

| Apoptosis | MV4-11 | Induction of apoptosis |[4] |

Effect on FLT3 Signaling Pathways

Constitutively active FLT3-ITD drives leukemogenesis by activating several key downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways.[3][5][6] These pathways promote cell survival, proliferation, and differentiation.[2][6][7] By inducing the degradation of the FLT3 receptor, this compound effectively terminates the aberrant upstream signal, leading to the inhibition of these critical downstream cascades.[4] This is evidenced by a reduction in the phosphorylation of key signaling nodes like STAT5 and ERK.[1][4][8]

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.

This protocol is used to determine the effect of this compound on the proliferation and viability of AML cells.

-

Cell Seeding: Plate FLT3-ITD positive AML cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations to the wells, including a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.[10][11][12]

-

Measurement:

-

For luminescent assays (CellTiter-Glo®), measure luminescence using a microplate reader after a brief incubation period.

-

For colorimetric assays (MTT), add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals and measure the absorbance, typically at 570 nm.[10]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

This protocol is essential for visualizing and quantifying the degradation of FLT3 and the phosphorylation status of its downstream effectors.

-

Cell Culture and Treatment: Culture FLT3-ITD AML cells (e.g., MV4-11) and treat them with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.[13]

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]

-

SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.[10][14]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-ERK, and a loading control like β-actin) overnight at 4°C.[10][14]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13]

-

Analysis: Quantify band intensities to determine the relative levels of protein expression and phosphorylation compared to the control.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. biorxiv.org [biorxiv.org]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Biophysical Characterization of the LWY713 Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, functioning by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. LWY713 is a potent and selective PROTAC designed to degrade Fms-like tyrosine kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML).[1][2] This document provides an in-depth technical overview of the methodologies and data central to understanding the structural biology of the FLT3-LWY713-Cereblon ternary complex. While a solved high-resolution structure of this specific complex is not yet publicly available, this guide outlines the established biophysical and structural techniques essential for its characterization, supported by the known quantitative data for this compound's activity.

The this compound-Mediated Degradation Pathway

This compound is a heterobifunctional molecule composed of a ligand for FLT3 (a derivative of the inhibitor gilteritinib) and a ligand for the E3 ligase Cereblon (CRBN), connected by a chemical linker.[2] Its mechanism of action is contingent on its ability to effectively bridge FLT3 and CRBN, forming a stable ternary complex.[1][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to FLT3. Poly-ubiquitination marks FLT3 for recognition and degradation by the 26S proteasome. The degradation of FLT3, particularly the internal tandem duplication (ITD) mutant common in AML, inhibits downstream pro-survival signaling pathways, such as STAT5 and ERK, ultimately leading to cell cycle arrest and apoptosis in malignant cells.[1][3]

Caption: this compound mechanism of action.

Quantitative Analysis of this compound Activity

The efficacy of a PROTAC is defined by its ability to induce target degradation. This is quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of degradation) values. This compound demonstrates potent activity in AML cells harboring the FLT3-ITD mutation.

| Compound | Cell Line | Target | Parameter | Value | Reference |

| This compound | MV4-11 | FLT3-ITD | DC50 | 0.64 nM | [1] |

| This compound | MV4-11 | FLT3-ITD | Dmax | 94.8% | [1] |

Experimental Protocols for Ternary Complex Characterization

A multi-faceted approach employing various biophysical and structural methods is required to fully characterize the this compound ternary complex.

Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of biomolecular interactions.[4] It is invaluable for dissecting the binary and ternary interactions that govern PROTAC efficacy.[5][6][7]

Detailed Protocol Outline:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: One component of the complex, typically the E3 ligase (e.g., biotinylated Cereblon), is immobilized onto the sensor surface to a low density to avoid mass transport limitations.[5]

-

Analyte Injection (Binary Interaction): A concentration series of the PROTAC (this compound) is injected over the surface to determine the binding kinetics (k_a, k_d) and affinity (K_D) for the this compound-CRBN interaction.

-

Analyte Injection (Ternary Complex Formation): To measure ternary complex formation and stability, a pre-mixed solution of this compound and the target protein (FLT3) at constant concentrations is injected over the CRBN-functionalized surface.[5] This is repeated with varying concentrations of the target protein.

-

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity models for ternary) to calculate kinetic and affinity constants. The cooperativity factor (alpha), which measures the stability of the ternary complex relative to the binary interactions, can also be determined.[5]

Caption: Workflow for SPR analysis of a ternary complex.

Structural Elucidation: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution structure of large and potentially flexible macromolecular complexes in their near-native state.[8][9] It is particularly well-suited for studying ternary complexes that may be challenging to crystallize.

Detailed Protocol Outline:

-

Ternary Complex Preparation: The FLT3, this compound, and CRBN components are mixed in an optimized molar ratio and buffer to ensure the formation of a stable and homogeneous complex. The complex is purified using size-exclusion chromatography.

-

Grid Preparation and Vitrification: A small volume (3-4 µL) of the purified complex solution (typically 0.5-5 mg/mL) is applied to a glow-discharged EM grid.[8] The grid is then blotted to create a thin aqueous film and immediately plunge-frozen in liquid ethane, trapping the complexes in random orientations within a layer of vitreous (non-crystalline) ice.[10]

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of low-dose images (micrographs) are automatically collected.

-

Image Processing:

-

Particle Picking: Individual particle projections are computationally selected from the micrographs.

-

2D Classification: Particles are grouped into classes based on their orientation to remove non-ideal particles and assess sample quality.[8]

-

3D Reconstruction: An initial 3D model is generated, followed by iterative refinement to achieve a high-resolution 3D density map of the ternary complex.

-

-

Model Building: An atomic model of the complex is built into the final density map, revealing the precise molecular interactions between FLT3, this compound, and CRBN.

Caption: Generalized experimental workflow for Cryo-EM.

Structural Elucidation: X-ray Crystallography

X-ray crystallography can provide atomic-resolution details of protein-ligand interactions, provided that high-quality crystals of the complex can be obtained.[11]

Detailed Protocol Outline:

-

Complex Formation and Purification: As with Cryo-EM, a stable and highly pure sample of the FLT3-LWY713-CRBN complex is prepared at a high concentration (typically >5 mg/mL).

-

Crystallization Screening: The purified complex is mixed with a wide array of precipitant solutions (salts, polymers, buffers) using techniques like hanging-drop or sitting-drop vapor diffusion to identify conditions that promote crystal formation.[11][12]

-

Crystal Optimization: Initial "hit" conditions are optimized by finely varying parameters such as pH, precipitant concentration, and temperature to grow larger, single crystals suitable for diffraction.

-

Data Collection: A suitable crystal is harvested, cryo-protected, and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the complex. An atomic model is then built into this map and refined to yield a final, high-resolution structure.

Conclusion

The development of this compound as a potent FLT3 degrader highlights the promise of PROTAC technology for treating AML. A thorough understanding of the structural and biophysical principles governing the formation of the FLT3-LWY713-CRBN ternary complex is paramount for rational drug design and the development of next-generation degraders with improved potency, selectivity, and drug-like properties. The experimental methodologies detailed in this guide—including SPR for kinetic analysis and Cryo-EM or X-ray crystallography for high-resolution structural insights—form the cornerstone of this critical characterization process. The quantitative data obtained from these techniques will continue to drive the optimization of targeted protein degradation therapeutics.

References

- 1. Discovery of this compound as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 5. aragen.com [aragen.com]

- 6. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 9. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for LWY713 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of LWY713, a potent and selective FMS-like tyrosine kinase 3 (FLT3) proteolysis targeting chimera (PROTAC) degrader. The following protocols are tailored for studies in acute myeloid leukemia (AML) cell lines, particularly MV4-11, which harbors the FLT3-internal tandem duplication (ITD) mutation.

Mechanism of Action

This compound is a PROTAC that induces the degradation of the FLT3 receptor tyrosine kinase. It functions by simultaneously binding to FLT3 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. The degradation of FLT3 inhibits downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are critical for the proliferation and survival of AML cells. This ultimately leads to cell cycle arrest and apoptosis.[1]

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound in the MV4-11 AML cell line.

| Parameter | Cell Line | Value | Reference |

| DC50 (FLT3 Degradation) | MV4-11 | 0.64 nM | [1] |

| Dmax (FLT3 Degradation) | MV4-11 | 94.8% | [1] |

Experimental Protocols

Cell Culture

The MV4-11 human acute myeloid leukemia cell line is recommended for these protocols as it endogenously expresses the FLT3-ITD mutation.

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Dilute the cell suspension with fresh medium to a starting density of approximately 2 x 10⁵ cells/mL, 2-3 times per week.

Western Blot Analysis for FLT3 Degradation and Signaling Pathway Inhibition

This protocol is designed to assess the degradation of FLT3 and the inhibition of its downstream signaling pathways upon treatment with this compound.

Materials:

-

MV4-11 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-FLT3, anti-phospho-FLT3 (p-FLT3), anti-STAT5, anti-phospho-STAT5 (p-STAT5), anti-AKT, anti-phospho-AKT (p-AKT), anti-ERK1/2, anti-phospho-ERK1/2 (p-ERK1/2), and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed MV4-11 cells in 6-well plates at a density of 0.5-1 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to the loading control to determine the extent of protein degradation and signaling inhibition.

Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of MV4-11 cells.

Materials:

-

MV4-11 cells

-

This compound

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

-

96-well opaque-walled plates (for luminescent assays) or standard 96-well plates (for MTT)

Procedure:

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.

-

Assay:

-

For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence, which is proportional to the number of viable cells.

-

For MTT: Add MTT reagent to each well and incubate. Then, add solubilization buffer and measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay

This protocol quantifies the induction of apoptosis in MV4-11 cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MV4-11 cells

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MV4-11 cells with various concentrations of this compound or DMSO for 48 hours.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis

This protocol determines the effect of this compound on the cell cycle distribution of MV4-11 cells.

Materials:

-

MV4-11 cells

-

This compound

-

DMSO

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MV4-11 cells with different concentrations of this compound or DMSO for 24 hours.

-

Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound is expected to induce G0/G1 phase arrest.[1]

Visualizations

Caption: Mechanism of action of this compound, a PROTAC that recruits the E3 ligase Cereblon to the FLT3 receptor, leading to its ubiquitination and proteasomal degradation.

Caption: A representative experimental workflow for the in vitro characterization of this compound in AML cells.

References

Application Notes and Protocols for LWY713 in MV4-11 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the potent and selective FMS-like tyrosine kinase 3 (FLT3) PROTAC degrader, LWY713, in preclinical MV4-11 xenograft models of acute myeloid leukemia (AML). The protocols outlined below are based on established methodologies for similar compounds and findings from the primary literature on this compound.

Introduction to this compound

This compound is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of FLT3, a validated therapeutic target in AML.[1][2] The MV4-11 cell line, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, is a well-established and aggressive model for studying FLT3-driven AML.[3] this compound has demonstrated potent in vivo antitumor activity in MV4-11 xenograft models by promoting the degradation of FLT3, thereby inhibiting downstream signaling pathways, suppressing cell proliferation, and inducing apoptosis.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the FLT3 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of FLT3, marking it for degradation by the proteasome. The degradation of FLT3 effectively abrogates its downstream signaling through pathways such as STAT5 and ERK, leading to cell cycle arrest in the G0/G1 phase and apoptosis in FLT3-dependent AML cells.[1][2]

References

Application Notes and Protocols for LWY713 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information on the administration of LWY713, a potent and selective Fms-like tyrosine kinase 3 (FLT3) PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models of acute myeloid leukemia (AML). While specific dosage and administration protocols for this compound are not publicly available in the reviewed literature, this document offers a generalized protocol for in vivo studies of similar compounds in xenograft mouse models, based on established methodologies. Additionally, it details the FLT3 signaling pathway, the target of this compound.

This compound: In Vivo Efficacy in AML Xenograft Models

This compound is a PROTAC degrader that potently and selectively induces the degradation of FLT3.[1] In preclinical studies, this compound has demonstrated significant in vivo antitumor activity in MV4-11 xenograft mouse models, which are derived from a human AML cell line harboring the FLT3-ITD (Internal Tandem Duplication) mutation.[1] Mechanistic studies have confirmed that this compound induces FLT3 degradation in a cereblon- and proteasome-dependent manner, leading to the inhibition of FLT3 signaling, suppression of cell proliferation, and induction of apoptosis in AML cells.[1]